2,6-Dibromo-4-butylaniline is an organic compound with the molecular formula . It is a derivative of aniline, characterized by the substitution of two bromine atoms at the 2 and 6 positions of the benzene ring and a butyl group at the 4 position. This compound appears as a colorless to pale yellow crystalline solid and is notable for its solubility in organic solvents such as chloroform and dichloromethane, while being nearly insoluble in water.
2,6-Dibromo-4-butylaniline can be synthesized through the bromination of 4-butylaniline using bromine or bromine-containing reagents in suitable solvents. The synthesis can be performed under controlled temperature conditions to achieve selective bromination at the desired positions.
This compound belongs to the class of brominated anilines, which are significant in organic synthesis and medicinal chemistry due to their reactivity and ability to serve as intermediates in various chemical reactions.
The synthesis of 2,6-dibromo-4-butylaniline typically involves the following steps:
In industrial applications, continuous flow reactors may be utilized to enhance yield and efficiency. The optimization of reaction conditions is crucial for maintaining product quality and minimizing by-products.
The molecular structure of 2,6-dibromo-4-butylaniline features a benzene ring substituted with a butyl group and two bromine atoms. The butyl group introduces hydrophobic characteristics, while the bromine atoms enhance reactivity.
2,6-Dibromo-4-butylaniline participates in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2,6-dibromo-4-butylaniline involves its interaction with biological targets such as enzymes or receptors. The presence of bromine atoms and the butyl group enhances binding affinity, potentially leading to inhibition or activation of specific enzymatic pathways. This interaction may result from both covalent bonding and non-covalent interactions that alter enzyme conformation and activity.
Relevant analyses indicate that this compound's physical properties are significantly influenced by its molecular structure, particularly due to steric hindrance introduced by the butyl group .
2,6-Dibromo-4-butylaniline has several scientific uses:
Halogenated aromatic amines represent a critical class of organic compounds characterized by the synergistic interplay between the electron-donating amino group and electron-withdrawing halogen substituents on aromatic frameworks. This electronic dichotomy creates distinctive polarization patterns that profoundly influence molecular reactivity, directing electrophilic substitution patterns and facilitating diverse functionalization pathways. The presence of multiple halogen atoms—particularly bromine—imparts enhanced molecular weight, polarizability, and steric bulk, rendering these compounds invaluable as synthetic intermediates for complex molecular architectures. Brominated anilines specifically serve as precursors for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the carbon-bromine bond undergoes selective activation. The ortho-halogen substitution pattern in compounds like 2,6-Dibromo-4-butylaniline induces significant steric encumbrance, forcing the amino group into near-perpendicular planarity with the aromatic ring and influencing both crystalline packing and supramolecular behavior .
2,6-Dibromo-4-butylaniline exemplifies how halogen substituents govern intermolecular interactions critical to supramolecular assembly. Crystallographic analyses reveal that weak intramolecular N–H···Br hydrogen bonds and intermolecular N–H···N hydrogen bonds facilitate the formation of zigzag chains along the crystallographic b-axis . This directional assembly is fundamental to developing functional crystalline materials with tailored porosity or optoelectronic properties. Medicinally, while this specific compound lacks direct therapeutic application, its structural motif—combining lipophilic alkyl chains with halogenated aniline—aligns with pharmacophore models for antimicrobial and antitumor agents. The butyl chain enhances lipid solubility, potentially improving blood-brain barrier penetration in drug candidates derived from this scaffold.
The chemistry of brominated anilines evolved alongside major 20th-century advances in organobromine chemistry and supramolecular science. Early work focused on electrophilic bromination techniques, often suffering from poor regioselectivity and overbromination. Pedersen’s foundational research on crown ethers (1967) and Lehn’s elaboration of supramolecular chemistry (1995) established theoretical frameworks for understanding hydrogen-bonding networks in crystals of bromoanilines . A pivotal advancement emerged with Cu-mediated bromination methodologies, enabling selective ortho-bromination of aniline derivatives with yields approaching 98% [2]. Contemporary research prioritizes sustainable methods, including visible light-promoted bromination via electron donor-acceptor (EDA) complexes, which achieves high mono-bromination selectivity under catalyst-free conditions [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1